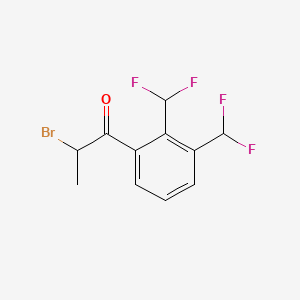

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Description

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS: 1806573-87-4) is a brominated aromatic ketone characterized by two difluoromethyl groups at the 2- and 3-positions of the phenyl ring and a bromine atom at the β-position of the propanone chain. This compound is structurally distinct due to the electron-withdrawing effects of the difluoromethyl groups and the steric bulk introduced by the bromine substituent. It is primarily used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H9BrF4O |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

1-[2,3-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-3-2-4-7(10(13)14)8(6)11(15)16/h2-5,10-11H,1H3 |

InChI Key |

YDCNLBJHSSPNGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC(=C1C(F)F)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Alcohol derivatives from reduction.

- Carboxylic acids or other oxidized products from oxidation .

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

The compound belongs to a family of halogenated propanones with varying substituents on the phenyl ring and halogen atoms. Key analogs include:

Key Observations :

- Halogen Effects : Bromine at the β-position (target compound) enhances electrophilicity compared to α-chlorine in 1803742-29-1, making it more reactive in nucleophilic substitutions .

- Conjugation Differences: The propenone structure in 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one enables extended conjugation, unlike the saturated propanone chain in the target compound, which reduces resonance stabilization .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Solubility: The difluoromethyl groups likely improve solubility in polar aprotic solvents (e.g., DMF or acetone) compared to non-fluorinated analogs like 54523-47-6, which are more lipophilic .

- Melting Point: Brominated propanones generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces. For example, 1,3-Bis(4-bromophenyl)-2-propanone has a reported melting point of ~120–125°C , while chlorinated derivatives (e.g., 1803742-29-1) may melt at lower temperatures.

Industrial and Research Relevance

- Pharmaceutical Intermediates: The target compound’s fluorine content makes it valuable in drug design for metabolic stability, whereas non-fluorinated analogs (e.g., 54523-47-6) are less favored in modern medicinal chemistry .

- Material Science: The propenone analog (2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) is used in photoresist materials due to its conjugated system, a property absent in saturated propanones .

Biological Activity

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety, which may influence its pharmacological properties.

- Molecular Formula : C11H9BrF4O

- Molecular Weight : 313.09 g/mol

- Structure : The compound features a bromine atom and two difluoromethyl groups that enhance its lipophilicity and electronic properties, facilitating interactions with biological targets.

Preliminary studies suggest that 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : The difluoromethyl groups can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and modulating cellular signaling pathways.

- Anti-inflammatory Properties : Initial investigations indicate the compound may possess anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

- Anticancer Potential : The compound has shown promise in preliminary anticancer studies, suggesting it may induce apoptosis in cancer cells through modulation of key signaling pathways.

Biological Activity Data

The biological activity of 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has been evaluated through various in vitro assays. Below is a summary table of its biological activities based on available research:

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15.63 | |

| Apoptosis Induction | MCF-7 | N/A | |

| Anti-inflammatory | Various | N/A |

Case Studies

Research Findings

Research indicates that the presence of electron-withdrawing groups like difluoromethyl enhances the biological activity of compounds similar to 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one. These modifications often lead to improved interactions with biological targets, making them suitable candidates for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.